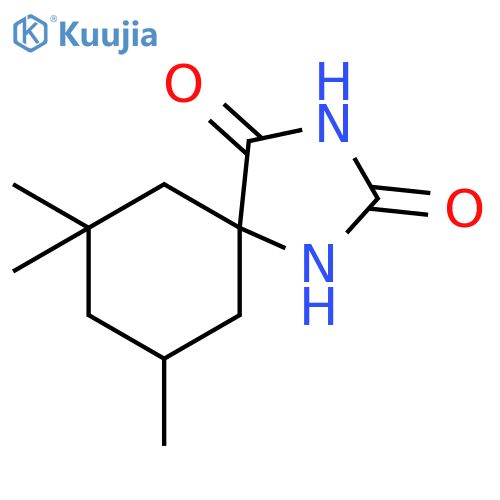Cas no 91216-38-5 (7,7,9-trimethyl-1,3-diazaspiro4.5decane-2,4-dione)

91216-38-5 structure
商品名:7,7,9-trimethyl-1,3-diazaspiro4.5decane-2,4-dione
7,7,9-trimethyl-1,3-diazaspiro4.5decane-2,4-dione 化学的及び物理的性質
名前と識別子
-
- 7,7,9-TRIMETHYL-1,3-DIAZA-SPIRO[4.5]DECANE-2,4-DIONE
- (5R,9R)-7,7,9-trimethyl-1,3-diazaspiro[4.5]decane-2,4-dione
- 7,7,9-trimethyl-1,3-diazaspiro[4.5]decane-2,4-dione
- DTXSID90392209
- SR-01000037478-1
- AKOS008966850
- 91216-38-5
- EN300-04498
- CS-0219622
- HMS1724P22
- WAY-629148
- DB-359695
- G21712
- Z56867247
- SCHEMBL13963621
- SR-01000037478
- 7,7,9-trimethyl-1,3-diazaspiro4.5decane-2,4-dione
-
- インチ: InChI=1S/C11H18N2O2/c1-7-4-10(2,3)6-11(5-7)8(14)12-9(15)13-11/h7H,4-6H2,1-3H3,(H2,12,13,14,15)
- InChIKey: WEMSWZNPULDTJM-UHFFFAOYSA-N
- ほほえんだ: CC1CC(CC2(C1)C(=O)NC(=O)N2)(C)C
計算された属性
- せいみつぶんしりょう: 210.136827821g/mol
- どういたいしつりょう: 210.136827821g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 0
- 複雑さ: 325
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 58.2Ų
- 疎水性パラメータ計算基準値(XlogP): 1.8
7,7,9-trimethyl-1,3-diazaspiro4.5decane-2,4-dione 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A522617-50mg |
7,7,9-Trimethyl-1,3-diazaspiro[4.5]decane-2,4-dione |
91216-38-5 | 97% | 50mg |
$83.0 | 2023-09-02 | |
| TRC | B588573-25mg |
7,7,9-trimethyl-1,3-diazaspiro[4.5]decane-2,4-dione |
91216-38-5 | 25mg |
$ 50.00 | 2022-06-07 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T876418-25mg |
7,7,9-Trimethyl-1,3-diaza-spiro[4.5]decane-2,4-dione |
91216-38-5 | 95% | 25mg |
¥498.60 | 2022-08-31 | |
| Aaron | AR019IGH-50mg |
7,7,9-trimethyl-1,3-diazaspiro[4.5]decane-2,4-dione |
91216-38-5 | 95% | 50mg |
$98.00 | 2025-02-14 | |
| 1PlusChem | 1P019I85-10g |
7,7,9-trimethyl-1,3-diazaspiro[4.5]decane-2,4-dione |
91216-38-5 | 95% | 10g |
$1726.00 | 2024-04-20 | |
| Aaron | AR019IGH-1g |
7,7,9-trimethyl-1,3-diazaspiro[4.5]decane-2,4-dione |
91216-38-5 | 95% | 1g |
$457.00 | 2025-02-14 | |
| 1PlusChem | 1P019I85-1g |
7,7,9-trimethyl-1,3-diazaspiro[4.5]decane-2,4-dione |
91216-38-5 | 95% | 1g |
$450.00 | 2024-04-20 | |
| Aaron | AR019IGH-10g |
7,7,9-trimethyl-1,3-diazaspiro[4.5]decane-2,4-dione |
91216-38-5 | 95% | 10g |
$1876.00 | 2024-07-18 | |
| 1PlusChem | 1P019I85-2.5g |
7,7,9-trimethyl-1,3-diazaspiro[4.5]decane-2,4-dione |
91216-38-5 | 95% | 2.5g |
$821.00 | 2024-04-20 | |
| TRC | B588573-250mg |
7,7,9-trimethyl-1,3-diazaspiro[4.5]decane-2,4-dione |
91216-38-5 | 250mg |
$ 275.00 | 2022-06-07 |
7,7,9-trimethyl-1,3-diazaspiro4.5decane-2,4-dione 関連文献
-
Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757
-
Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757
-
Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583
-
Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562
-
Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698
91216-38-5 (7,7,9-trimethyl-1,3-diazaspiro4.5decane-2,4-dione) 関連製品
- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)
- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)
- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)
- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)
- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)
- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)
- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)
- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)
- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)
- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)
推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量
